molecular formula C7H9N5S B147039 Triapine CAS No. 200933-27-3

Triapine

Katalognummer: B147039
CAS-Nummer: 200933-27-3
Molekulargewicht: 195.25 g/mol
InChI-Schlüssel: XMYKNCNAZKMVQN-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triapine has been used in trials studying the treatment of Leukemia, Lung Cancer, Kidney Cancer, Prostate Cancer, and Pancreatic Cancer, among others.

Wissenschaftliche Forschungsanwendungen

Krebstherapie: Gezielte Hemmung der Ribonukleotid-Reduktase (RRM2)

Triapine wurde als ein potenter Inhibitor der Ribonukleotid-Reduktase-Untereinheit M2 (RRM2) identifiziert, die für die DNA-Synthese und -Reparatur unerlässlich ist. Beim Ewing-Sarkom, einer bösartigen Erkrankung, die häufig Knochen oder Weichteile betrifft, ist RRM2 überexprimiert und korreliert mit schlechten Patientenergebnissen. Die Hemmung von RRM2 durch this compound bietet eine therapeutische Strategie für diesen Krebs, insbesondere in Fällen, in denen die Krankheit metastasiert oder rezidiviert ist .

Steigerung der Chemotherapie-Wirksamkeit

Die Forschung hat die kombinierte Anwendung von this compound mit Standard-Chemotherapeutika wie Doxorubicin, Etoposide oder Vincristin untersucht. Das Ziel ist es, die DNA-Synthese-hemmenden Wirkungen von this compound zu nutzen, um die Wirksamkeit dieser Medikamente zu verbessern, was möglicherweise zu effektiveren Krebsbehandlungsregimen führt .

Kupfervermittelte Antikrebsaktivität

This compound und seine Derivate können als Kupfer-Lieferfahrzeuge wirken und eine tödliche Metallüberlastung in Krebszellen induzieren. Dieser Mechanismus nutzt die Anfälligkeit von Krebszellen für Metallstress aus und bietet einen neuartigen Ansatz zur Krebsbehandlung, der bestehende Therapien ergänzen könnte .

Metallkomplexbildung für therapeutische Anwendungen

Die Chemie von this compound ermöglicht die Bildung von Komplexen mit Metallen wie Kupfer und Eisen. Diese Komplexe haben potenzielle therapeutische Anwendungen, da sie so konzipiert werden können, dass sie bestimmte biologische Pfade angreifen oder zytotoxische Wirkungen in Krebszellen induzieren .

Elektrochemische Studien zum Arzneimittelstoffwechsel

Das Verständnis des Stoffwechsels von this compound ist entscheidend für seine Entwicklung als Antikrebsmittel. Elektrochemische Studien simulieren den Stoffwechsel von this compound und liefern Einblicke in sein Verhalten in biologischen Systemen und informieren Dosierungsstrategien für die klinische Anwendung .

Wirkmechanismus

Target of Action

Triapine, also known as 3-AP, is a potent small-molecule inhibitor of Ribonucleotide Reductase (RNR) . RNR is an enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo deoxyribonucleoside triphosphates synthesis . This enzyme is frequently overexpressed in cancer cells, making it an attractive target for anticancer therapy .

Mode of Action

This compound inhibits the M2 subunit of RNR by quenching a tyrosyl-free radical . This mechanism of action is similar to that of hydroxyurea, an agent with clinical antitumor activity against both solid tumors and hematological malignancies . By inhibiting RNR, this compound depletes the dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival .

Biochemical Pathways

The inhibition of RNR by this compound affects the synthesis of deoxyribonucleoside triphosphates, which are essential for DNA synthesis and repair . This leads to the termination of DNA base chain elongation, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

This compound is administered by 2-h intravenous infusion daily for 5 days, and courses are repeated every 4 weeks . It shows linear pharmacokinetic behavior, although interpatient variability is relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μM, and the mean elimination half-life ranged from 35 min to 3 h, with a median value of approximately 1 h . Cumulative urinary recovery averaged 1–3% of the administered dose, suggesting that the elimination of this compound is primarily through metabolism .

Result of Action

The inhibition of RNR by this compound results in the depletion of dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival . This leads to the inhibition of cancer cell proliferation and promotion of apoptosis . . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors .

Action Environment

The activity of this compound can be influenced by various environmental factors. For instance, the redox properties of the iron complexes formed by this compound can be tuned by ligand modifications . These complexes are found to be active within a narrow redox window imposed by the cellular environment . Furthermore, factors such as cell uptake, solubility, and chemical stability of this compound in a biological environment can also modulate its activity .

Safety and Hazards

Triapine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Triapine has been used in trials studying the treatment of various cancers . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors . Several phase I studies are ongoing or soon commencing, combining this compound with other drugs . These studies represent important steps forward in understanding the potential of this compound in cancer treatment .

Biochemische Analyse

Biochemical Properties

Triapine presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group . It is a potent inhibitor of ribonucleotide reductase, the rate-determining enzyme in the supply of deoxynucleotides (DNA building blocks) for DNA synthesis .

Cellular Effects

This compound has shown antiproliferative effects in a number of cell lines . It inhibits human ribonucleotide reductase (RNR), resulting in the depletion of dNTP precursors of DNA, thereby selectively starving fast-replicating cancer cells of nucleotides for survival .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a complex with iron, which inhibits the formation of a tyrosyl radical and inactivates ribonucleotide reductase . This results in the inhibition of DNA synthesis and cellular proliferation .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized and excreted, with very high levels of the metabolites and this compound itself observed in urine samples just 15 minutes after treatment . This suggests that this compound has a short half-life in the body .

Metabolic Pathways

The main metabolic reactions of this compound, observed in electrochemical oxidations, liver microsomes, and in vivo samples from mice, were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of this compound .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the cytoplasm where ribonucleotide reductase, the enzyme it inhibits, is found .

Eigenschaften

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143621-35-6
Record name Triapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCX-0191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triapine
Reactant of Route 2
Triapine
Reactant of Route 3
Reactant of Route 3
Triapine
Reactant of Route 4
Triapine
Reactant of Route 5
Triapine
Customer
Q & A

Q1: What is the primary mechanism of action of Triapine?

A1: this compound is a potent inhibitor of ribonucleotide reductase (RNR) [, , , ]. It achieves this by chelating iron and forming an iron(III)-Triapine complex. This complex is then reduced to an iron(II)-Triapine complex, which disrupts the enzyme's activity by quenching the tyrosyl radical in the small subunit of RNR [].

Q2: How does inhibiting RNR lead to anti-cancer activity?

A2: RNR catalyzes the rate-limiting step in deoxyribonucleotide (dNTP) synthesis, which are essential building blocks for DNA replication and repair []. By inhibiting RNR, this compound depletes the cellular dNTP pool, ultimately disrupting DNA synthesis and repair processes crucial for rapidly dividing cancer cells [, , , , , ].

Q3: Does this compound affect both RNR subunits equally?

A3: Research suggests that this compound demonstrates a stronger inhibitory effect on the p53R2/M1 form of the RNR holoenzyme compared to the M2/M1 form []. This suggests a potential for subunit-selective inhibition.

Q4: Does the iron-Triapine complex contribute to this compound’s activity solely through RNR inhibition?

A4: While RNR inhibition is a key mechanism, research indicates that the iron(II)-Triapine complex also mediates the formation of reactive oxygen species (ROS) []. These ROS contribute to this compound's cytotoxic effects, suggesting a multi-faceted mechanism of action.

Q5: Does this compound impact any other cellular pathways?

A5: Studies have shown that this compound can induce endoplasmic reticulum stress and trigger apoptosis in cancer cells []. This effect, in conjunction with cell cycle arrest caused by RNR inhibition, contributes to its overall anticancer activity.

Q6: What is the molecular formula and weight of this compound?

A6: Although not explicitly provided in the provided abstracts, the molecular formula of this compound is C7H9N5S and its molecular weight is 195.25 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound exhibits intrinsic fluorescence properties with a maximum absorption at 359 nm and an emission maximum at 457 nm []. This inherent fluorescence allows researchers to monitor its uptake and distribution within living cells.

Q8: Are there any notable findings regarding this compound's material compatibility, stability, or catalytic properties in the provided research?

A8: The provided abstracts primarily focus on this compound's biological activity and pharmacological properties. There is limited information regarding its material compatibility, catalytic properties, or performance under various conditions outside of biological contexts.

Q9: Have computational chemistry methods been used to study this compound?

A9: Yes, computational studies, such as computer-aided docking simulations, have been employed to investigate this compound's interactions with the small subunits of RNR, aiming to elucidate its binding mechanisms [].

Q10: What is the impact of structural modifications on this compound's activity?

A10: Studies exploring N-methylation of this compound revealed a significant impact on its activity. While complete methylation led to a remarkable 1000-fold increase in potency, any degree of N-dimethylation was sufficient to overcome acquired this compound resistance []. This highlights the importance of specific structural motifs for activity and resistance development.

Q11: How does metal complexation affect this compound’s activity?

A11: Metal complexation plays a crucial role in this compound’s activity. Gallium(III) complexes demonstrated increased cytotoxicity, whereas Iron(III) complexes exhibited reduced activity compared to the free ligand []. These findings suggest that the choice of metal ion can significantly modulate this compound’s anticancer properties.

Q12: What challenges are associated with formulating this compound?

A12: Research indicates that achieving stable encapsulation of free this compound into liposomes for drug delivery purposes has proven challenging []. This limitation necessitates alternative strategies for effective delivery and bioavailability enhancement.

Q13: Have any successful formulation strategies for this compound been reported?

A13: Yes, successful liposomal formulations have been achieved using copper(II) complexes of this compound []. These formulations demonstrate superior stability and drug release profiles compared to free this compound, paving the way for enhanced delivery and therapeutic efficacy.

Q14: Is there information available regarding SHE regulations, environmental impact, degradation, recycling, or waste management related to this compound?

A14: The provided abstracts primarily focus on this compound's therapeutic potential and do not provide detailed information on SHE regulations, environmental impact, or waste management. Further research is necessary to address these aspects comprehensively.

Q15: What is the pharmacokinetic profile of this compound?

A15: this compound displays linear pharmacokinetics but with high interpatient variability. It reaches peak concentrations quickly (Tmax = 1.3 h) after oral administration but also has a short half-life (t1/2 = 1.4 h) [].

Q16: What are the primary routes of this compound elimination?

A16: this compound is primarily eliminated through metabolism, with only 1-3% of the administered dose recovered in urine []. This suggests a significant role of metabolic enzymes in its clearance.

Q17: How does this compound's metabolism impact its efficacy?

A17: this compound undergoes rapid metabolism, including dehydrogenation and hydroxylations, resulting in high metabolite levels in vivo shortly after administration []. This rapid breakdown and clearance potentially contribute to its limited efficacy against solid tumors.

Q18: Are there any factors known to affect this compound’s pharmacokinetics?

A18: Research suggests that smoking may influence this compound’s oral clearance, potentially doubling it in smokers compared to non-smokers []. This highlights the importance of considering patient-specific factors in optimizing this compound treatment.

Q19: Does this compound interact with any drug transporters?

A19: The provided abstracts do not offer detailed information on interactions between this compound and specific drug transporters. Further investigation is needed to fully understand the role of transporters in its distribution and clearance.

Q20: Has this compound demonstrated efficacy in preclinical studies?

A20: Yes, this compound has shown significant antitumor activity in preclinical studies, both in vitro and in vivo. It effectively inhibits the growth of various cancer cell lines [, , , , , , , , ] and demonstrates tumor growth inhibition in xenograft mouse models [, , ].

Q21: What is the efficacy of this compound in combination therapies?

A21: this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, such as cisplatin, paclitaxel [, ], and gemcitabine [, ]. This suggests its potential for combination therapies to enhance treatment efficacy.

Q22: How does this compound enhance the effects of radiation therapy?

A22: this compound acts as a potent radiosensitizer, enhancing the cytotoxic effects of radiation therapy [, ]. It achieves this by inhibiting DNA repair mechanisms, making cancer cells more susceptible to radiation-induced damage [, , ].

Q23: Are there any biomarkers associated with this compound’s efficacy?

A23: Research suggests that patients with the wild-type MDR1 gene may exhibit lower intracellular this compound concentrations, potentially affecting its efficacy []. Further investigation into MDR1 and other potential biomarkers is crucial for predicting treatment response.

Q24: What is known about this compound resistance?

A24: Acquired resistance is a significant obstacle to this compound's clinical success, especially in solid tumors. Studies indicate that this compound resistance might involve the upregulation of ABCB1 (P-glycoprotein), leading to decreased drug accumulation [].

Q25: How does this compound resistance affect the efficacy of other drugs?

A25: The development of this compound resistance can lead to cross-resistance against other anticancer drugs, particularly substrates of the ABCB1 transporter []. This highlights the need for strategies to circumvent or mitigate resistance mechanisms.

Q26: Are there strategies to overcome this compound resistance?

A26: Research suggests that N-dimethylated this compound derivatives are not affected by acquired this compound resistance, offering a potential avenue to circumvent this challenge []. Further exploration of these derivatives is crucial for developing more effective therapies.

Q27: What are the common toxicities associated with this compound?

A27: The most frequently observed toxicities associated with this compound in clinical trials are hematologic, primarily leukopenia, neutropenia, and anemia [, , ]. These toxicities are generally reversible and manageable with dose adjustments or supportive care.

Q28: Are there any non-hematologic toxicities associated with this compound?

A28: Common non-hematologic toxicities include fatigue, nausea, vomiting, mucositis, and elevated liver enzymes [, , ]. These toxicities are generally mild to moderate in severity.

Q29: What are the challenges and potential solutions for targeted this compound delivery?

A29: The development of efficient drug delivery systems for this compound is crucial for improving its pharmacokinetic properties and reducing off-target toxicity. Liposomal formulations show promise as a strategy for targeted delivery and sustained release [].

Q30: Are there efforts to identify biomarkers to predict this compound efficacy?

A30: Yes, research is ongoing to identify potential biomarkers that could predict this compound's efficacy. MDR1 polymorphisms are being investigated as a potential predictive marker for both efficacy and toxicity []. Further exploration of genetic and molecular markers is needed.

Q31: What analytical techniques are commonly used to study this compound?

A31: Several analytical techniques are employed in this compound research, including:

  • LC-MS/MS: Used for quantitative determination of this compound in biological samples such as plasma [, ].
  • Spectrophotometry: Employed to study this compound's complexation reactions and to develop quantitative methods [, ].
  • Electron Paramagnetic Resonance (EPR): Utilized to investigate this compound's interaction with RNR and to measure its concentration in cells [, , ].
  • Immunoblotting: Used to assess the expression levels of various proteins involved in this compound's mechanism of action [, , ].
  • Flow Cytometry: Applied to analyze cell cycle progression and apoptosis induction [].

Q32: What is known about this compound’s dissolution and solubility?

A32: While the provided abstracts don't elaborate on this compound's dissolution and solubility characteristics, these properties are crucial for its formulation and bioavailability. Further research is needed to optimize these aspects for enhanced therapeutic outcomes.

Q33: How have analytical methods for this compound been validated?

A33: The LC-MS/MS method for this compound quantification in human plasma has been validated for accuracy, precision, and specificity, demonstrating its reliability for pharmacokinetic studies and clinical applications [].

Q34: What information is available regarding this compound's quality control, immunogenicity, interactions with drug-metabolizing enzymes, and biocompatibility?

A34: The provided abstracts primarily focus on this compound's mechanism of action, efficacy, and safety profile. Information regarding its quality control during manufacturing, potential immunogenicity, interactions with specific drug-metabolizing enzymes, and biocompatibility requires further investigation.

Q35: Are there any alternative compounds or substitutes for this compound?

A35: While the provided abstracts do not directly compare this compound to alternative compounds, other RNR inhibitors are under investigation as potential anticancer agents. Further research is needed to comprehensively assess and compare their efficacy, safety, and potential advantages over this compound.

Q36: What research infrastructure and resources are crucial for advancing this compound research?

A36: Continued research on this compound necessitates access to advanced research infrastructure, including facilities for chemical synthesis and characterization, in vitro and in vivo models for preclinical studies, and resources for conducting clinical trials. Collaborative efforts and data sharing within the scientific community are essential for driving progress in the field.

Q37: What are the key historical milestones in this compound research?

A37: this compound has progressed from preclinical studies demonstrating its potent RNR inhibitory activity to clinical trials evaluating its efficacy and safety in various cancer types []. While initial results in solid tumors were less promising, ongoing research focuses on overcoming limitations like resistance and improving its delivery and therapeutic window.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.